N,N'-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
N2,N6-BIS(2-AMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: Similar structure but with amino groups instead of dimethylphenyl groups.
N2,N6-BIS(4-DIMETHYLAMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: Contains dimethylamino groups, which can affect its electronic properties and reactivity.
Uniqueness
N2,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethylphenyl groups, which can influence its steric and electronic properties, making it suitable for specific applications in coordination chemistry and catalysis .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N,6-N-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-18(12-16(14)3)24-22(27)20-6-5-7-21(26-20)23(28)25-19-11-9-15(2)17(4)13-19/h5-13H,1-4H3,(H,24,27)(H,25,28) |
InChI Key |
NHAOPZYEUMFDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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